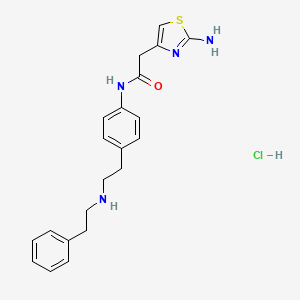
Dehydroxy Mirabegron Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxy Mirabegron Hydrochloride Salt is a chemical compound identified by the CAS number 1581284-79-8. It is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist used primarily in the treatment of overactive bladder. This compound is often used in analytical method development, method validation, and quality control applications for the commercial production of Mirabegron .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Mirabegron Hydrochloride Salt involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in a solvent, optionally in the presence of a base and/or catalyst. This reaction yields ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol. Further reduction and reaction with another compound yield Mirabegron, which can be converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dehydroxy Mirabegron Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are crucial in the synthesis of this compound, particularly in converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include intermediate compounds like ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide and ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol, which are further processed to yield this compound .
Aplicaciones Científicas De Investigación
Dehydroxy Mirabegron Hydrochloride Salt has several scientific research applications:
Mecanismo De Acción
Dehydroxy Mirabegron Hydrochloride Salt, as an impurity of Mirabegron, does not have a direct mechanism of action. Mirabegron itself is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of urgency and frequency .
Comparación Con Compuestos Similares
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Oxybutynin: Another medication used for overactive bladder, but with a different mechanism of action as an antimuscarinic agent.
Solifenacin: An antimuscarinic agent used for similar indications.
Uniqueness
Dehydroxy Mirabegron Hydrochloride Salt is unique as an impurity in the synthesis of Mirabegron. Its presence and characterization are crucial for ensuring the quality and efficacy of the final therapeutic product. Unlike other compounds used for overactive bladder, this compound itself is not used therapeutically but plays a vital role in the production and quality control of Mirabegron .
Propiedades
Fórmula molecular |
C21H25ClN4OS |
|---|---|
Peso molecular |
417.0 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4OS.ClH/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16;/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26);1H |
Clave InChI |
OMRYTBQEBNGRTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


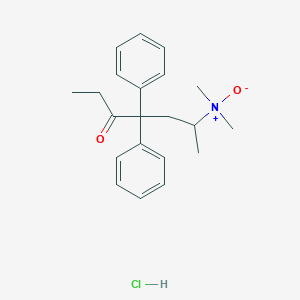
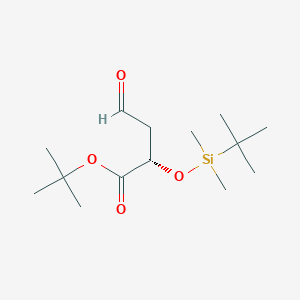
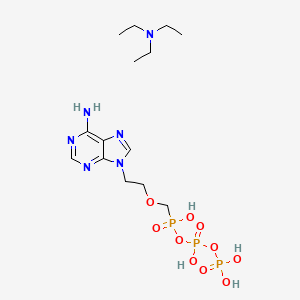
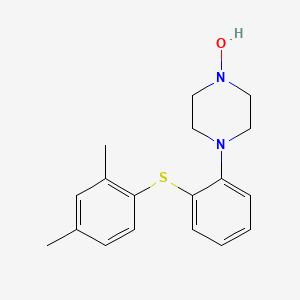

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)

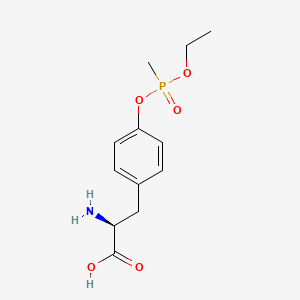
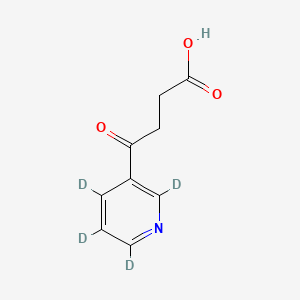
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)


![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

